molecular formula C11H10BrClF3N3 B1304099 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-50-0

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1304099
CAS No.: 655235-50-0
M. Wt: 356.57 g/mol
InChI Key: PQVZXRPOMBXWBX-UHFFFAOYSA-N
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Description

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with various enzymes, including monoamine oxidase B (MAO-B), which is a target in neurodegenerative disorders . The compound binds to the active site of MAO-B, inhibiting its activity and thereby affecting the metabolism of neurotransmitters. Additionally, it interacts with other biomolecules such as proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases, which are crucial for cell signaling and regulation . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can influence overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation depending on the target . For example, its interaction with MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which can influence its efficacy and safety. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its efficacy and safety, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the compound’s activity, with localization to the mitochondria affecting cellular respiration and energy production, while localization to the endoplasmic reticulum can impact protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a series of chemical reactions starting from readily available precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or heteroaryl boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura cross-coupling reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency . Additionally, the choice of solvents, temperature, and reaction time can be fine-tuned to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling reactions can yield various arylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl, chlorine, and trifluoromethyl groups in 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds.

Properties

IUPAC Name

3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVZXRPOMBXWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381683
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-50-0
Record name 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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